molecular formula C9H9F3O B3024397 2,2,2-Trifluoro-1-(O-tolyl)ethanol CAS No. 438-24-4

2,2,2-Trifluoro-1-(O-tolyl)ethanol

Cat. No.: B3024397
CAS No.: 438-24-4
M. Wt: 190.16 g/mol
InChI Key: SXMWJABIUDHACE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(O-tolyl)ethanol is an organic compound with the molecular formula C₉H₉F₃O. It is a colorless liquid that is miscible with water and has a molecular weight of 190.16 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl and aromatic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-1-(O-tolyl)ethanol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroacetophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an organic solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 2,2,2-trifluoroacetophenone using a palladium catalyst on activated charcoal . This method is efficient and scalable, making it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(O-tolyl)ethanol involves its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . It can inhibit enzymes by binding to their active sites and altering their conformation .

Biological Activity

2,2,2-Trifluoro-1-(O-tolyl)ethanol is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This compound's unique trifluoromethyl group imparts distinct chemical properties that influence its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications.

The compound this compound has the following structural formula:

C9H10F3O\text{C}_9\text{H}_10\text{F}_3\text{O}

This structure features a trifluoromethyl group (-CF₃) attached to a hydroxyl group and an aromatic ring. The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and bioactivity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
  • Enzymatic Resolution : It can undergo enzymatic reactions that enhance its chiral properties, making it useful in asymmetric synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains using standard microbiological methods. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus (MRSA)0.05 mg/mL0.1 mg/mL
Enterococcus faecium0.03 mg/mL0.06 mg/mL
Bacillus subtilis0.04 mg/mL0.08 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA .

The mechanisms through which this compound exerts its biological effects include:

  • Nucleophilic Attack : The hydroxyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
  • Enzymatic Interactions : The compound can act as a substrate for certain enzymes (e.g., lipases), facilitating reactions that can resolve its enantiomers or modify its structure for enhanced activity .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial effects of various fluorinated alcohols, including this compound. The results demonstrated that this compound had superior activity compared to non-fluorinated analogs against Gram-positive bacteria .
  • Asymmetric Synthesis : In another research project focusing on asymmetric synthesis using fluorinated compounds as chiral auxiliaries, it was found that this compound significantly improved enantioselectivity in reactions involving arylboronic acids .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMWJABIUDHACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564273
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438-24-4
Record name 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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